molecular formula C23H24ClN5O2 B4761061 N-(3-chlorobenzyl)-2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetamide

N-(3-chlorobenzyl)-2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetamide

Cat. No.: B4761061
M. Wt: 437.9 g/mol
InChI Key: LRLRWKDMNQKHDT-UHFFFAOYSA-N
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Description

The compound N-(3-chlorobenzyl)-2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetamide features a pyridazinone core substituted at the 3-position with a 4-phenylpiperazinyl group and an acetamide linker connected to a 3-chlorobenzyl moiety. This structure is characteristic of bioactive molecules targeting enzymes or receptors, with the pyridazinone ring and piperazine substituents often contributing to binding affinity and pharmacokinetic properties .

Properties

IUPAC Name

N-[(3-chlorophenyl)methyl]-2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClN5O2/c24-19-6-4-5-18(15-19)16-25-22(30)17-29-23(31)10-9-21(26-29)28-13-11-27(12-14-28)20-7-2-1-3-8-20/h1-10,15H,11-14,16-17H2,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRLRWKDMNQKHDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NN(C(=O)C=C3)CC(=O)NCC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorobenzyl)-2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyridazinone core, followed by the introduction of the phenylpiperazine group and the chlorobenzyl moiety. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorobenzyl)-2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-(3-chlorobenzyl)-2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It serves as a probe for studying biological pathways and interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-chlorobenzyl)-2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and molecular differences between the target compound and analogs from the evidence:

Compound ID/Ref. Piperazine Substituent Pyridazinone Substituents Molecular Formula Molecular Weight Notable Features/Biological Activity
Target Compound 4-Phenyl 3-(4-Phenylpiperazin-1-yl) C23H22ClN5O2 455.91 (calc) High lipophilicity due to phenyl groups
4-(4-Fluorophenyl) 3-[4-(4-Fluorophenyl)piperazinyl] C23H23ClFN5O2 455.918 Fluorine enhances electronegativity
, Compound 8 4-Phenyl 3-(4-Phenylpiperazin-1-yl) C27H28N6O5 529.2 Hydrazide derivative; cytotoxic against AGS cells
, Compound 4 Sulfonamide-linked methyl 4,5-Dichloro C18H21Cl2N4O4S 459.066 PRMT5 inhibitor; dichloro increases reactivity
, Compound 8a None (thio-substituted) 3-Methyl, 4-(methylthio)benzyl C22H23BrN2O2S 483.4 Thioether improves metabolic stability
Key Observations:
  • Piperazine Modifications : The target compound’s 4-phenylpiperazinyl group contrasts with the 4-(4-fluorophenyl)piperazinyl group in . Fluorine’s electron-withdrawing effects may alter receptor-binding kinetics compared to the purely lipophilic phenyl group .
  • In contrast, the target compound lacks halogenation, which may reduce reactivity but improve solubility.
  • Linker Variations : Hydrazide derivatives () exhibit cytotoxicity, suggesting that the acetohydrazide moiety plays a role in anti-proliferative activity, a feature absent in the target compound’s acetamide linker .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-chlorobenzyl)-2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetamide
Reactant of Route 2
Reactant of Route 2
N-(3-chlorobenzyl)-2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetamide

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